

# Fedratinib HPLC analysis method development validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Comparison of HPLC Methods for Fedratinib Analysis

The table below summarizes the key parameters from three developed and validated HPLC methods for **Fedratinib**.

| Method Parameter       | Basic RP-HPLC Method [1]                 | Stability-Indicating Method [2]                             | AQbD-Optimized Method [3]                             |
|------------------------|------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------|
| <b>Purpose</b>         | Assay of dosage form                     | Quantification of process impurities & degradation products | Assay with built-in robustness                        |
| <b>Design Approach</b> | Traditional                              | Traditional                                                 | Analytical Quality by Design (AQbD)                   |
| <b>Column</b>          | C18 (250 mm × 4.6 mm, 5 μm)              | HIQSIL C18 (250mm×4.6mm; 5μ)                                | Agilent C18 (150×4.6 mm, 5 μm)                        |
| <b>Mobile Phase</b>    | Phosphate Buffer (pH 5.0) : Acetonitrile | Phosphate Buffer (pH 5.2) : Acetonitrile (45:65, v/v)       | 0.1% OPA Buffer (pH 4.18) : Acetonitrile (57:43, v/v) |

| Method Parameter                               | Basic RP-HPLC Method [1] | Stability-Indicating Method [2]                            | AQbD-Optimized Method [3] |
|------------------------------------------------|--------------------------|------------------------------------------------------------|---------------------------|
| Flow Rate (mL/min)                             | 1.0                      | 1.0                                                        | 0.967                     |
| Detection Wavelength                           | 290 nm                   | 257 nm                                                     | 268 nm                    |
| Retention Time                                 | 2.90 min                 | 5.4 min                                                    | Not Specified             |
| Linearity Range                                | 25-75 µg/mL              | 50-200 µg/mL (Fedratinib);<br>0.05-0.20 µg/mL (Impurities) | 15-90 µg/mL               |
| Regression Equation                            | $y = 10527x - 18715$     | Not Specified                                              | Not Specified             |
| Coefficient of Determination (R <sup>2</sup> ) | 0.9987                   | Not Specified                                              | 0.999                     |

## Detailed Experimental Protocols

Here are the detailed experimental procedures for the key methods cited.

### Protocol: Basic RP-HPLC Method for Dosage Form Assay [1]

This method is suitable for the routine analysis of **Fedratinib** in pharmaceutical formulations.

- **Materials and Equipment:**
  - **HPLC System:** Equipped with a UV or PDA detector.
  - **Column:** C18 column (250 mm × 4.6 mm, 5 µm particle size).
  - **Chemicals:** HPLC-grade water, acetonitrile, and potassium dihydrogen phosphate.
- **Mobile Phase Preparation:** Prepare a mixture of phosphate buffer (pH adjusted to 5.0) and acetonitrile. The exact ratio is unspecified in the search results. Degas the mixture by sonication for 10 minutes and filter through a 0.45µm membrane filter.
- **Standard Solution Preparation:** Weigh an appropriate amount of **Fedratinib** reference standard and dissolve/dilute with mobile phase or a suitable solvent to obtain concentrations within the linearity range of 25-75 µg/mL.

- **Sample Solution Preparation:** Extract **Fedratinib** from the pharmaceutical dosage form (e.g., tablets) and dilute to a concentration within the linearity range.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 290 nm
  - Column Temperature: Ambient
  - Injection Volume: As per system suitability (e.g., 20 µL)
- **System Suitability Test:** Before analysis, inject a standard solution to ensure the method is working correctly. The retention time for **Fedratinib** is approximately 2.90 minutes. The tailing factor, theoretical plates, and %RSD of peak area from replicate injections should meet ICH guidelines.

## Protocol: Stability-Indicating HPLC Method for Impurities [2]

This method is designed to separate and quantify process-related impurities and forced degradation products of **Fedratinib**.

- **Materials and Equipment:**
  - **HPLC System:** Equipped with a PDA detector.
  - **Column:** HIQSIL C18 (250 mm × 4.6 mm, 5 µm).
  - **Chemicals:** HPLC-grade water, acetonitrile, and sodium or ammonium phosphate.
- **Mobile Phase Preparation:** Prepare a mixture of phosphate buffer (pH 5.2) and acetonitrile in a ratio of 45:65 (v/v). Degas and filter.
- **Standard and Sample Preparation:**
  - **Fedratinib Stock Solution:** Prepare a solution at a concentration suitable for dilution to the working range of 50-200 µg/mL.
  - **Impurity Stock Solutions:** Independently prepare and mix impurity standards to achieve concentrations in the range of 0.05-0.20 µg/mL.
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 257 nm
  - Injection Volume: As per system suitability
- **Forced Degradation Studies (Stress Testing):**
  - **Acid Hydrolysis:** Treat **Fedratinib** with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified time.
  - **Base Hydrolysis:** Treat with 0.1 M NaOH under similar conditions.
  - **Oxidative Degradation:** Treat with hydrogen peroxide (e.g., 3% or 30%).
  - **Photolytic Degradation:** Expose the solid drug and drug product to UV and visible light as per ICH Q1B guidelines.
  - **Thermal Degradation:** Heat the solid drug at a specified elevated temperature (e.g., 105°C).

- After stress, neutralize, dilute, and analyze the samples to assess degradation and the method's stability-indicating power.

## Protocol: AQbD-Based Method Development Workflow [3]

This protocol outlines the steps for developing a robust HPLC method using an Analytical Quality by Design approach.



[Click to download full resolution via product page](#)

*Diagram Title: AQbD Method Development Workflow*

- **Step 1: Define Analytical Target Profile (ATP):** The ATP is a predefined objective that defines the method's purpose. For **Fedratinib**, this could be "a precise and robust RP-HPLC method for the

assay of **Fedratinib** in tablet dosage forms."

- **Step 2: Identify Critical Method Attributes (CMAs):** CMAs are performance characteristics critical for ensuring the method meets the ATP. Examples include **resolution** from known impurities, **tailing factor**, and **theoretical plates** [3].
- **Step 3: Identify Critical Method Parameters (CMPs):** CMPs are the HPLC instrument parameters that significantly impact the CMAs. Key CMPs typically include the **pH of the buffer**, the **ratio of organic modifier** (acetonitrile) in the mobile phase, and the **flow rate** [3].
- **Step 4: Screening Studies:** Use an experimental design like the **Plackett-Burman design** to screen and identify which CMPs have a significant effect on the CMAs. This helps in focusing optimization efforts on the most important parameters.
- **Step 5: Method Optimization:** Optimize the significant CMPs identified from screening using a **Central Composite Design (CCD)**. This response surface methodology helps in understanding the complex relationships between parameters and their interactions [3].
- **Step 6: Statistical Analysis and Design Space:** Analyze the data from the CCD using analysis of variance (ANOVA). The goal is to establish a "**Design Space**," which is the multidimensional combination of CMPs where the method performs robustly, meeting all CMA criteria [3].
- **Step 7: Control Strategy:** Finally, define the control strategy for the method. This involves fixing the optimized parameters (e.g., mobile phase pH of 4.18, acetonitrile ratio of 43%) and operating within the design space to ensure ongoing method performance [3].

## Method Validation Parameters

The developed methods should be validated as per ICH Q2(R1) guidelines. The table below summarizes the typical validation parameters and findings from the search results.

| Validation Parameter       | Protocol / Acceptance Criteria                                            | Reported Outcome                                                                           |
|----------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| <b>Linearity</b>           | Analyze minimum of 5 concentrations.<br>Plot response vs. concentration.  | <b>R<sup>2</sup> &gt; 0.998</b> across ranges of 15-90 µg/mL [3] and 25-75 µg/mL [1].      |
| <b>Accuracy (Recovery)</b> | Spiked sample recovery at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Recovery close to 100% (Not explicitly stated, but implied by validation success) [1] [3]. |

| **Precision** | **Repeatability:** 6 replicates of 100% concentration. **Intermediate Precision:** Different day/analyst/system. | %RSD < 2% for repeatability [1] [3]. | | **Specificity** | Ability to assess analyte

unequivocally in the presence of impurities and excipients. | Baseline separation of **Fedratinib** from its degradation products was achieved [2]. | | **LOD & LOQ** | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOQ for impurities as low as **0.003 µg/mL** [2]. | | **Robustness** | Deliberate, small variations in CMPs (e.g., flow rate ±0.1 mL/min, pH ±0.2). | Method performance remained unaffected in AQbD method due to built-in robustness [3]. |

## Forced Degradation and Impurity Profiling

Forced degradation studies help in identifying the intrinsic stability of the drug substance and developing a stability-indicating method.



[Click to download full resolution via product page](#)

Diagram Title: **Fedratinib** Degradation Pathways

- **Summary of Findings:** **Fedratinib** was found to be most susceptible to **acidic conditions**, leading to significant degradation [2] [3]. It also undergoes degradation under oxidative, basic, photolytic, and

thermal stress.

- **Identification of Degradation Products (DPs):** Using LC-MS/MS, four major degradation products (DPs) were characterized [2]. Their molecular masses and formulas were identified as:
  - **DP 1:** 426 g/mol, C<sub>21</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S
  - **DP 2:** 312 g/mol, C<sub>17</sub>H<sub>22</sub>N<sub>5</sub>O
  - **DP 3:** 354 g/mol, C<sub>17</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S
  - **DP 4:** 215 g/mol, C<sub>11</sub>H<sub>11</sub>N<sub>4</sub>O

## Application Notes for Practicing Scientists

- **Method Selection Guide:** For routine quality control of dosage forms, the **Basic RP-HPLC method** [1] or the **AQbD-optimized method** [3] are appropriate. For stability studies or when process impurities are a concern, the **Stability-Indicating method** [2] is mandatory.
- **Troubleshooting Common Issues:**
  - **Peak Tailing:** Ensure the mobile phase pH is correctly adjusted. Using a high-purity silica column with endcapping can help.
  - **Insufficient Resolution:** Fine-tune the organic modifier ratio or adjust the buffer pH in small increments. The AQbD design space can provide guidance on operable ranges.
  - **Retention Time Drift:** Strictly control the mobile phase pH and column temperature. Use a fresh, well-prepared buffer.
- **LC-MS/MS for Advanced Applications:** For applications requiring high sensitivity, such as **pharmacokinetic studies** or analysis in complex matrices like plasma, an HPLC-MS/MS method is recommended. One validated method can simultaneously quantify **Fedratinib** and five other JAK inhibitors over a range of **10–800 ng/mL** with high precision [4].

*Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Fedratinib, RP-HPLC Method, Validation [ksvjphs.com]
2. Stability-Indicating HPLC Method for Quantifying Process ... [ijpsnonline.com]
3. Implementing Quality by Design approach in Analytical RP ... [ijpsdronline.com]

4. Development and validation of a multiplex HPLC-MS ... [sciencedirect.com]

To cite this document: Smolecule. [Fedratinib HPLC analysis method development validation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-hplc-analysis-method-development-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)